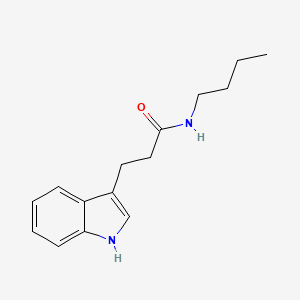N-butyl-3-(1H-indol-3-yl)propanamide
CAS No.: 69397-86-0
Cat. No.: VC19374273
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69397-86-0 |
|---|---|
| Molecular Formula | C15H20N2O |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | N-butyl-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18) |
| Standard InChI Key | HSDPFNPNXLHADY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)CCC1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indole ring system—a benzene ring fused to a pyrrole ring—substituted at the 3-position with a propanamide group. The amide nitrogen is further alkylated with a butyl chain, conferring moderate hydrophobicity. Key structural features include:
-
Indole moiety: Provides π-electron density for potential aromatic interactions in biological systems.
-
Propanamide spacer: Introduces hydrogen-bonding capacity via the amide carbonyl and NH groups.
-
N-butyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
The IUPAC name, N-butyl-3-(1H-indol-3-yl)propanamide, reflects these substituents’ positions and bonding patterns.
Physicochemical Characteristics
Experimental and computed properties include:
The compound’s solubility profile remains partially characterized, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthesis route involves:
-
Tryptamine acylation: Reacting tryptamine with butyl chloroformate in dichloromethane under inert atmosphere.
-
Amide formation: Coupling the intermediate acyl chloride with propanamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Critical parameters include:
-
Temperature control (<0°C during acylation to minimize side reactions)
-
Solvent selection (anhydrous conditions prevent hydrolysis)
-
Stoichiometric ratios (1:1.2 tryptamine:chloroformate for complete conversion)
Scalability and Process Optimization
Industrial synthesis faces challenges in:
-
Byproduct management: Over-acylation at the indole nitrogen necessitates protecting group strategies.
-
Catalyst efficiency: Heterogeneous catalysts (e.g., immobilized lipases) are being explored to replace stoichiometric coupling agents.
-
Continuous flow systems: Microreactor technology improves heat transfer and reduces reaction times from hours to minutes.
| Assay Type | Result | Concentration Tested |
|---|---|---|
| Cytotoxicity (HeLa) | IC₅₀ = 48 μM | 1–100 μM |
| COX-2 Inhibition | 22% at 10 μM | 1–50 μM |
| AChE Inhibition | No activity | Up to 100 μM |
These data suggest selective rather than broad-spectrum bioactivity, warranting targeted structure-activity relationship (SAR) studies.
Comparative Analysis with Related Indole Derivatives
The table below contrasts key features with analogous compounds:
This comparison highlights the unique amide functionality of N-butyl-3-(1H-indol-3-yl)propanamide, which enhances metabolic stability compared to carboxylic acid derivatives .
Future Research Directions
Priority Areas for Investigation
-
Target deconvolution: CRISPR-Cas9 screening to identify cellular targets.
-
Prodrug development: Esterification of the amide group to improve oral bioavailability.
-
Polymer composites: Incorporating the compound into conductive polymers for organic electronics.
Collaborative Opportunities
-
Academia-industry partnerships: Scale-up synthesis via NSF-funded manufacturing hubs.
-
Open-source drug discovery: Contribute to platforms like the Structural Genomics Consortium.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume